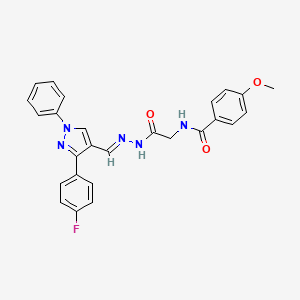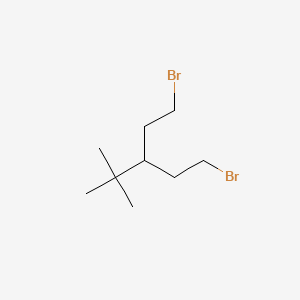
N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-5-nitrophenyl)-3-nitrobenzolsulfonamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Methyl-5-nitrophenyl)-3-nitrobenzolsulfonamid umfasst in der Regel mehrere Schritte, beginnend mit der Nitrierung von 2-Methylphenylverbindungen, um Nitrogruppen einzuführen. Dies wird durch Sulfonierung gefolgt, um die Sulfonamidgruppe zu binden. Häufig verwendete Reagenzien in diesen Reaktionen sind Salpetersäure, Schwefelsäure und verschiedene Sulfonierungsmittel .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und Sulfonierungsprozesse umfassen, bei denen kontinuierliche Strömungsreaktoren eingesetzt werden, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Ausbeute und Reinheit des Endprodukts zu optimieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the nitration of 2-methylphenyl compounds to introduce nitro groups. This is followed by sulfonation to attach the sulfonamide group. Common reagents used in these reactions include nitric acid, sulfuric acid, and various sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2-Methyl-5-nitrophenyl)-3-nitrobenzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppen können unter starken oxidativen Bedingungen weiter oxidiert werden.
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminen reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung der entsprechenden Amine.
Substitution: Bildung von substituierten Sulfonamiden.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-5-nitrophenyl)-3-nitrobenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antibakterieller und antifungaler Eigenschaften.
Medizin: Erforscht wegen seiner möglichen Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-(2-Methyl-5-nitrophenyl)-3-nitrobenzolsulfonamid umfasst seine Wechselwirkung mit biologischen Molekülen. Die Nitrogruppen können reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu antibakteriellen oder antifungalen Wirkungen führen. Die Sulfonamidgruppe kann auch mit Enzymen interagieren, ihre Aktivität hemmen und zu den biologischen Wirkungen der Verbindung beitragen .
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Methyl-5-nitrophenyl)-N-(methylsulfonyl)methansulfonamid
- 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidin-3-carboxamid
- N-(2-Methyl-5-nitrophenyl)methansulfonamid
Einzigartigkeit
N-(2-Methyl-5-nitrophenyl)-3-nitrobenzolsulfonamid ist aufgrund seiner spezifischen Kombination von Nitro- und Sulfonamidgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
16939-25-6 |
|---|---|
Molekularformel |
C13H11N3O6S |
Molekulargewicht |
337.31 g/mol |
IUPAC-Name |
N-(2-methyl-5-nitrophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O6S/c1-9-5-6-11(16(19)20)8-13(9)14-23(21,22)12-4-2-3-10(7-12)15(17)18/h2-8,14H,1H3 |
InChI-Schlüssel |
UEOWDZALSKFUNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)







![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)


![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)

